molecular formula C25H25N3O4S B2944722 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1210318-01-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2944722
CAS RN: 1210318-01-6
M. Wt: 463.55
InChI Key: PYRRYNADQMIXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Catalysis

  • Rhodium-Catalyzed Oxidative Coupling

    The methodology for the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation has been developed. This process uses Rhodium (Rh) as a catalyst and has been shown to be effective for both N-alkyl and N-aryl secondary benzamides. It also applies to primary benzamides, leading to tricyclic products through double C-H activation and oxidative coupling (Song et al., 2010).

  • Cobalt-Promoted Dimerization

    A method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides has been developed. This process is compatible with various functional groups and can lead to the cross-coupling of electronically dissimilar aminoquinoline benzamides (Grigorjeva & Daugulis, 2015).

  • Nickel-Catalyzed Oxidative Coupling

    This involves oxidative coupling between C(sp2)-H bonds in benzamides and C(sp3)-H bonds in toluene derivatives. This Ni(II)-catalyzed reaction shows high functional group compatibility and uses heptafluoroisopropyl iodide as the oxidant (Aihara et al., 2014).

  • Palladium-Catalyzed Cycloaddition

    This process creates tetrahydroisoquinoline or dihydropyridine skeletons. It can be carried out using designed N-protected amino acids as metal ligands, offering a route to obtain isoquinolines with high enantiomeric ratios (Vidal et al., 2019).

Biological and Pharmacological Studies

  • Sigma-2 Receptor Probes

    Compounds like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide have been used as ligands for studying sigma-2 receptors in vitro, which is important for understanding receptor functionality in various diseases (Xu et al., 2005).

  • Cytotoxic Activity in Cancer Research

    Certain derivatives of tetrahydroisoquinolines, such as 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, have been studied for their cytotoxic activities against cancer cell lines, with some showing potential curative activities in animal models (Bu et al., 2001).

  • Imaging Sigma2 Receptor Status in Tumors

    Fluorine-18-labeled benzamide analogs have been synthesized for PET imaging of sigma-2 receptor status in solid tumors, which is crucial for tumor diagnosis and monitoring (Tu et al., 2007).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-27(2)33(31,32)22-12-8-19(9-13-22)25(30)26-21-11-14-23-20(16-21)10-15-24(29)28(23)17-18-6-4-3-5-7-18/h3-9,11-14,16H,10,15,17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRRYNADQMIXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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